molecular formula C21H23N3O2 B11597510 N-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-benzyl]-butyramide

N-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-benzyl]-butyramide

Cat. No.: B11597510
M. Wt: 349.4 g/mol
InChI Key: GOQMEBUJBUGIEZ-UHFFFAOYSA-N
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Description

N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE is a complex organic compound with a unique structure that includes a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps. One common approach is the condensation of 2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzaldehyde with butanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazine derivatives and butanamide analogs. Examples are:

  • 2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid
  • N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}ACETAMIDE

Uniqueness

N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]butanamide

InChI

InChI=1S/C21H23N3O2/c1-4-7-19(25)22-13-16-12-15(11-10-14(16)2)20-17-8-5-6-9-18(17)21(26)24(3)23-20/h5-6,8-12H,4,7,13H2,1-3H3,(H,22,25)

InChI Key

GOQMEBUJBUGIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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